molecular formula C9H9ClO3 B1581800 Methyl 2-(4-chlorophenoxy)acetate CAS No. 4841-22-9

Methyl 2-(4-chlorophenoxy)acetate

Cat. No. B1581800
CAS RN: 4841-22-9
M. Wt: 200.62 g/mol
InChI Key: OSGZHKYFZSNKRI-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chlorophenoxy)acetate” is a chemical compound with the molecular formula C9H9ClO3 . It is also known as "Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester" .


Synthesis Analysis

The synthesis of “Methyl 2-(4-chlorophenoxy)acetate” involves the reaction of methylamine and methyl 2-(4-chlorophenoxy)acetate, which is prepared from 4-chlorophenol and methyl chloroacetate . The reaction takes place in the presence of anhydrous potassium carbonate in N,N-dimethyl formamide (DMF) as an organic solvent .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chlorophenoxy)acetate” can be represented by the InChI code: 1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 .


Chemical Reactions Analysis

“Methyl 2-(4-chlorophenoxy)acetate” is a chlorinated benzoic acid derivative. It reacts as a weak acid to neutralize bases, both organic (for example, the amines) and inorganic . It may corrode iron, steel, and aluminum parts and containers if moist . It also reacts with cyanide salts in the presence of moisture to generate gaseous hydrogen cyanide .


Physical And Chemical Properties Analysis

“Methyl 2-(4-chlorophenoxy)acetate” has a molecular weight of 200.62 . It is a liquid at room temperature and should be stored in a sealed container in a dry environment .

Scientific Research Applications

Environmental Risk Assessment

This compound has been evaluated for its toxicity levels and environmental impact, particularly in aquatic environments. Studies have measured levels of this compound under various conditions to assess its potential risks .

Chemical Synthesis

It is used in various areas of research including life science, material science, and chemical synthesis. Scientists utilize this compound in the synthesis of other chemicals or as a reagent in their experiments .

Analytical Chemistry

Methyl 2-(4-chlorophenoxy)acetate has been used in photometric extraction detection methods for analytical purposes. It serves as an analytical form for detecting other related compounds .

Plant Biology

There is research exploring the use of this compound as a plant growth regulator and its effects on plant physiology, such as changes in chlorophyll content and enzyme activity .

Safety And Hazards

“Methyl 2-(4-chlorophenoxy)acetate” is classified as moderately toxic by ingestion and subcutaneous routes . It is harmful if swallowed and may cause skin, eye, and respiratory tract irritation . When heated to decomposition, it emits toxic fumes of Cl− and Na2O .

Future Directions

As a widely used herbicide, the future research directions of “Methyl 2-(4-chlorophenoxy)acetate” could involve finding ways to mitigate its damage to non-target plants such as cotton . For example, certain plant growth regulators could be used to alleviate its damage and maintain crop yield .

properties

IUPAC Name

methyl 2-(4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGZHKYFZSNKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197522
Record name Methyl (4-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chlorophenoxy)acetate

CAS RN

4841-22-9
Record name methyl (4-chlorophenoxy)acetate
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Record name 4841-22-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (4-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-chlorophenoxy)acetate
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of the triazole-acetate derivative TMCA, synthesized from Methyl 2-(4-chlorophenoxy)acetate, contribute to its corrosion inhibition properties?

A1: The study investigated a triazole-acetate derivative (TMCA) synthesized from Methyl 2-(4-chlorophenoxy)acetate. While the specific structure of TMCA wasn't detailed, the research highlighted that the molecule acts as a mixed-type inhibitor for mild steel corrosion in sulfuric acid []. This means TMCA can affect both anodic (metal oxidation) and cathodic (reduction) corrosion reactions. The inhibition likely stems from TMCA's adsorption onto the steel surface, forming a protective layer.

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